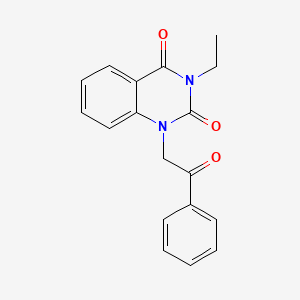

N-苄基-1-(2-氯苯基)-N-乙基甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide and related compounds often involves the functionalization of aromatic rings followed by the introduction of the sulfonamide group. A common approach is the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, leading to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating the high reactivity of these compounds through alkylation reactions with various aromatic and heteroaromatic compounds (Yu. A. Aizina et al., 2012).

Molecular Structure Analysis

The molecular structure of N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide and structurally related compounds reveals significant information about their conformation and geometric parameters. For example, the N—H bond conformation is nearly syn to the ortho-chloro substituent, indicating how substituents influence the overall molecular conformation. This conformational aspect is critical in understanding the molecule's biological activity, as the amide H atom's position affects its interaction with receptor molecules (B. Gowda et al., 2007).

Chemical Reactions and Properties

N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide participates in various chemical reactions, demonstrating its versatility as a reagent. For instance, the use of N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) for tetrahydropyranylation of alcohols and phenols under mild conditions highlights the potential of sulfonamide derivatives in synthetic organic chemistry (A. Khazaei et al., 2007).

Physical Properties Analysis

The physical properties of N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Studies on compounds like N-(2,4-Dichlorophenyl)methanesulfonamide provide insights into how different substituents affect these properties, which is essential for designing compounds with desired physical characteristics (B. Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide, including reactivity, stability, and functional group transformations, are fundamental to its utility in chemical synthesis. For example, the development of sufficiently chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the importance of understanding the chemical properties of sulfonamide derivatives for their application in peptide synthesis and modification processes (K. Kondo et al., 2000).

科学研究应用

有机合成中的催化应用

N-苄基-1-(2-氯苯基)-N-乙基甲磺酰胺及其相关化合物已被探索用于有机合成中的催化应用。例如,N,N'-二溴-N,N'-1,2-乙二基双(苯磺酰胺)已被用作一种新型的N-溴试剂,用于在温和条件下催化各种类型的醇和酚的四氢吡喃基化。这证明了磺酰胺类化合物在促进化学转化中的多功能性,突出了它们在合成化学中的重要性 (Khazaei, Rostami, & Mahboubifar, 2007).

结构和构象研究

相关磺酰胺化合物(如N-(2,4-二氯苯基)甲磺酰胺)的结构研究揭示了它们的分子构象,这对于理解它们的生物活性和与生物受体的相互作用至关重要。这些结构中N-H键的构象几乎与邻位氯取代基同面,这与在其他N-芳基甲磺酰胺中观察到的同面构象相似。此类研究对于开发新药和材料至关重要 (Gowda, Foro, & Fuess, 2007).

抗菌和抗氧化活性

由磺酰胺类化合物催化的1,4-二氢吡啶类新系列的研究表明具有显著的抗菌和抗氧化功能。这表明在开发新的治疗剂方面具有潜在的应用。这些化合物的合成涉及一锅法、简便的四组分反应,展示了磺酰胺在促进高效和温和反应条件中的作用 (Ghorbani‐Vaghei et al., 2016).

质子交换膜的开发

用于燃料电池应用的新型局部和致密磺化的聚(醚砜)的合成突出了磺酰胺衍生物的另一种创新用途。这些材料是通过4,4'-二氯二苯砜与特定的多酚进行亲核取代,然后磺化制备的,所得的膜表现出有效的质子传导。这项研究指出了磺酰胺化合物在能源技术开发中的重要性 (Matsumoto, Higashihara, & Ueda, 2009).

属性

IUPAC Name |

N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-2-18(12-14-8-4-3-5-9-14)21(19,20)13-15-10-6-7-11-16(15)17/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIBEMCRMPUVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)

![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)

![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)

![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)

![3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5594364.png)

![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)

![8-[(3'-methoxy-3-biphenylyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5594384.png)

![1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5594391.png)

![4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5594396.png)

![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)

![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)